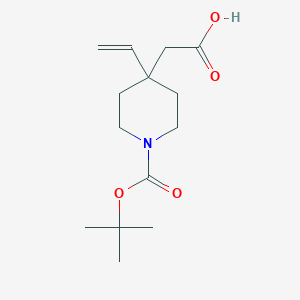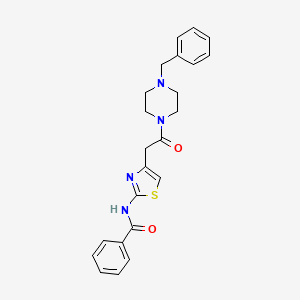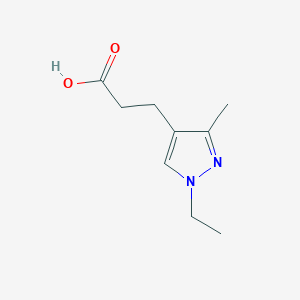![molecular formula C14H18BrNO4 B2541263 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 888970-79-4](/img/structure/B2541263.png)
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid" is a derivative of 3-aminopropanoic acid (β-alanine) with a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This structure is related to aromatic amino acids and is of interest due to its potential applications in the synthesis of pharmaceuticals and complex organic molecules.
Synthesis Analysis
The synthesis of related β-alanine derivatives has been described using electrophilic attack strategies. For instance, tert-butyl bromoacetate can be used as an electrophile, followed by the introduction of nitrogen through the Curtius reaction, to prepare 3-aminopropanoic acid derivatives with various substituents at the C-2 position . Although the specific synthesis of "2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a bromophenyl ring, which could be involved in radical cyclization reactions, as seen in the synthesis of succinic acid derivatives where aryl radical cyclization is followed by carboxylation . The presence of the Boc-protected amino group suggests that the compound could be used in peptide synthesis or other applications where protection of the amino group is necessary .
Chemical Reactions Analysis
The bromophenyl group in the compound is a reactive site that can participate in various chemical reactions. For example, it could undergo radical cyclization in the presence of an alkyne, as demonstrated in the synthesis of dihydrobenzofuran derivatives . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, which can be removed under acidic conditions to reveal the free amino group for further reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid" are not provided in the papers, we can infer that the compound is likely to be a solid at room temperature, given the presence of the bulky tert-butoxycarbonyl group and the aromatic ring. The Boc group increases the steric hindrance around the amino group, which could affect the solubility and reactivity of the compound. The bromine atom on the aromatic ring makes it susceptible to nucleophilic substitution reactions, which could be useful in further functionalization of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Agents
The compound has been utilized in the synthesis of substituted phenyl azetidines with potential antimicrobial properties. A detailed study outlined the reaction process starting from 2-(4-bromo phenyl) methyl cyanide to various intermediates, culminating in the production of 3-(4-bromo phenyl) azetidine and its derivatives. These compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis and screened for antimicrobial activity, showcasing its application in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Preparation of Electrophilic Building Blocks
Another research avenue involves the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds. This process includes treating various derivatives obtained by acetalization of pivalaldehyde with 2-hydroxy-, 3-hydroxy-, or 2-amino-carboxylic acids with N-bromosuccinimide. The products serve as chiral derivatives of pyruvic acid or of 3-oxo-butanoic and -pentanoic acid, highlighting its role in the synthesis of enantiomerically pure compounds (Zimmermann & Seebach, 1987).
Modular Synthesis of Nucleosides
The compound is instrumental in the modular synthesis of 4-aryl- and 4-amino-substituted benzene C-2'-deoxyribonucleosides. This methodology includes coupling reactions, palladium-catalyzed cross-coupling reactions, aminations, and C-H activation to produce various nucleoside derivatives. This demonstrates its significance in the field of nucleoside synthesis and potential therapeutic applications (Joubert et al., 2008).
Enantioselective Synthesis of Neuroexcitant Analogues
Research also extends to the enantioselective synthesis of neuroexcitant analogues, specifically both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The synthesis process uses the glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate, coupled with 4-bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one to produce enantiopure compounds with excellent yields. This application highlights its importance in neurochemical research (Pajouhesh et al., 2000).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-5-7-10(15)8-6-9/h5-8H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDMYNYXKAUFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

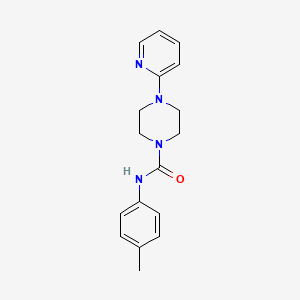
![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)
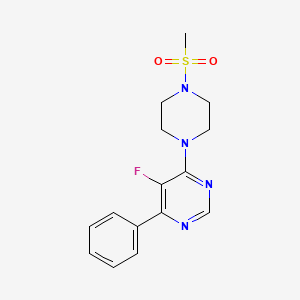
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)
![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)
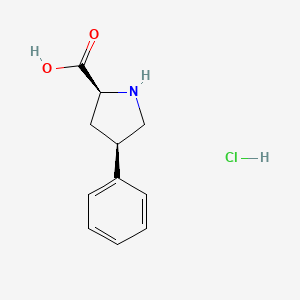
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541192.png)
![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)
